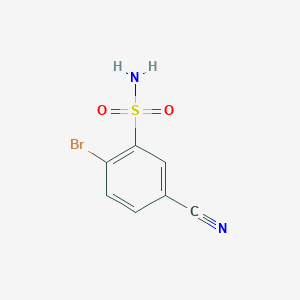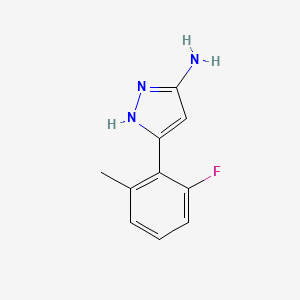
5-(2-fluoro-6-methylphenyl)-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Fluoro-6-methylphenyl)-1H-pyrazol-3-amine is a chemical compound with a molecular formula of C10H10FN3 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluoro-6-methylphenyl)-1H-pyrazol-3-amine typically involves the reaction of 2-fluoro-6-methylphenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Fluoro-6-methylphenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide.
Major Products Formed
Oxidation: Pyrazole N-oxides
Reduction: Hydrazine derivatives
Substitution: Various substituted pyrazole derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
5-(2-Fluoro-6-methylphenyl)-1H-pyrazol-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-(2-fluoro-6-methylphenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in inflammation or cancer progression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(2-Fluoro-6-methylphenyl)-2-pyrimidinamine
- 2-Fluoro-6-methylphenylboronic acid
- 2-Fluoro-6-methoxyphenylboronic acid
Uniqueness
5-(2-Fluoro-6-methylphenyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a methyl group enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H10FN3 |
|---|---|
Poids moléculaire |
191.20 g/mol |
Nom IUPAC |
5-(2-fluoro-6-methylphenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H10FN3/c1-6-3-2-4-7(11)10(6)8-5-9(12)14-13-8/h2-5H,1H3,(H3,12,13,14) |
Clé InChI |
WZSIFJBUOSGPTF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)F)C2=CC(=NN2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


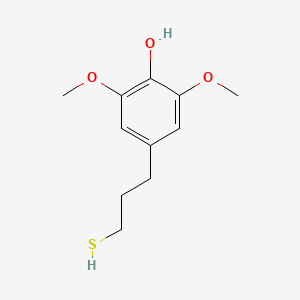
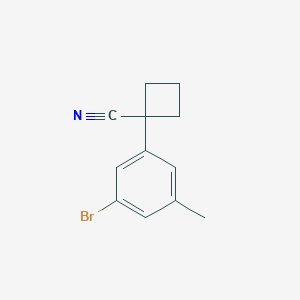

![6-Methoxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13580139.png)
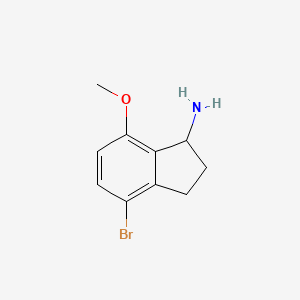


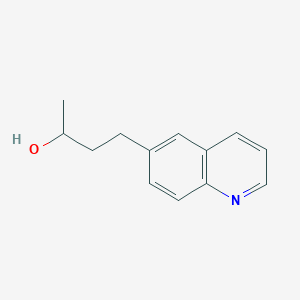


![[3-(difluoromethyl)-3-hydroxycyclobutyl]methanesulfonylchloride,Mixtureofdiastereomers](/img/structure/B13580164.png)
![(3R)-4-azido-3-[(tert-butyldimethylsilyl)oxy]butan-1-ol](/img/structure/B13580165.png)
![2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B13580172.png)
